Methyl imidazo[1,2-A]pyrimidine-7-carboxylate Methyl imidazo[1,2-A]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 375857-87-7
VCID: VC3006084
InChI: InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3
SMILES: COC(=O)C1=NC2=NC=CN2C=C1
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate

CAS No.: 375857-87-7

Cat. No.: VC3006084

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate - 375857-87-7

Specification

CAS No. 375857-87-7
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name methyl imidazo[1,2-a]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3
Standard InChI Key SWXLYVRMAFZYTP-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=NC=CN2C=C1
Canonical SMILES COC(=O)C1=NC2=NC=CN2C=C1

Introduction

Chemical Identity and Properties

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate is characterized by a bicyclic structure consisting of fused imidazole and pyrimidine rings with a methyl carboxylate functional group at the 7-position. This arrangement contributes to its chemical reactivity and biological significance.

Basic Chemical Information

The compound can be identified through several key parameters as presented in Table 1:

PropertyValue
CAS Number375857-87-7
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
IUPAC NameMethyl imidazo[1,2-a]pyrimidine-7-carboxylate
SMILES NotationO=C(C1=NC2=NC=CN2C=C1)OC
InChIKeySWXLYVRMAFZYTP-UHFFFAOYSA-N

Table 1: Chemical identification parameters for methyl imidazo[1,2-A]pyrimidine-7-carboxylate

The compound exists primarily as a solid at room temperature and exhibits notable stability under standard laboratory conditions. The presence of the fused heterocyclic system confers specific electronic properties that influence its reactivity patterns and potential for interaction with biological targets.

Structural Features

The core structure of methyl imidazo[1,2-A]pyrimidine-7-carboxylate consists of:

  • A fused bicyclic system with imidazole and pyrimidine rings

  • Three nitrogen atoms (two in the pyrimidine ring, one in the imidazole ring)

  • A methyl carboxylate group (-COOCH₃) at the 7-position

  • An extended π-electron system contributing to aromaticity

This arrangement creates a relatively planar molecule with specific electronic distribution patterns that contribute to its binding capabilities with biological targets .

Alternative Names and Related Compounds

The compound is also known by several synonyms:

  • Imidazo[1,2-a]pyrimidine-7-carboxylic acid methyl ester

  • SCHEMBL6222905 (database identifier)

  • METHYL IMIDAZO[1,2-A]PYRIMIDINE-7-CARBOXYLATE (systematic name)

It is important to distinguish this compound from its structural relatives, such as methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS: 86718-01-6), which features a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and biological activities .

Synthesis Methodologies

The synthesis of methyl imidazo[1,2-A]pyrimidine-7-carboxylate can be achieved through various routes, with recent advances focusing on regio-selective and efficient methods.

Classical Synthetic Routes

Traditional synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves the reaction between 2-aminopyrimidines and α-haloketones or α-haloesters. For the 7-carboxylate derivative, appropriate precursors with carboxylate functionality are employed to ensure the correct positioning of the methyl carboxylate group in the final product.

Regio-selective Synthesis

Recent patent literature describes methods for regio-selective synthesis of imidazo[1,2-a]pyrimidines that can be applied to produce methyl imidazo[1,2-A]pyrimidine-7-carboxylate with improved control over substitution patterns. These methods typically involve:

  • Coupling of specifically functionalized pyrimidine precursors with appropriate reactants

  • Controlled cyclization conditions to ensure proper orientation of the carboxylate group

  • Optimization of reaction parameters to maximize yield and purity

The development of these regio-selective methods has significantly improved the accessibility of methyl imidazo[1,2-A]pyrimidine-7-carboxylate for research purposes.

Hydrolysis and Derivative Formation

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate can serve as a precursor for the synthesis of other valuable derivatives. For example, hydrolysis of the methyl ester under acidic conditions can yield imidazo[1,2-a]pyrimidine-7-carboxylic acid, which serves as an intermediate for further functionalization through amide formation and other transformations .

A general hydrolysis reaction can be represented as:

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate + HCl/H₂O → Imidazo[1,2-a]pyrimidine-7-carboxylic acid + Methanol

This reaction typically proceeds under conditions such as aqueous HCl at 50°C for extended periods (e.g., 64 hours), resulting in high yields of the carboxylic acid product .

Biological Activities and Applications

While specific biological activity data for methyl imidazo[1,2-A]pyrimidine-7-carboxylate itself is limited in the available literature, extensive research on structurally related imidazopyrimidine derivatives provides valuable insights into potential applications.

Antimicrobial Properties

Compounds containing the imidazo[1,2-a]pyrimidine scaffold have demonstrated significant antimicrobial activities. Studies on structurally related compounds have shown efficacy against various bacterial strains, including drug-resistant pathogens.

Anti-tuberculosis Activity

Research on imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with our compound of interest, has revealed notable activity against Mycobacterium tuberculosis. Some derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, surpassing the potency of certain clinical candidates by nearly 10-fold .

This suggests that methyl imidazo[1,2-A]pyrimidine-7-carboxylate could serve as a valuable starting point for developing novel anti-tuberculosis agents, particularly through modification of the carboxylate group to form amide derivatives.

Activity TypeTargetTypical Potency RangeKey Structural Features
AntibacterialGram-positive bacteriaMIC: 46.9-93.7 μg/mLSubstitution at 2,3-positions
Anti-tuberculosisM. tuberculosis H37RvMIC: 0.006-1.0 μMCarboxamide functionality
AntiviralSARS-CoV-2 componentsVariable (early research)Schiff base derivatives

Table 2: Comparative biological activities of imidazo[1,2-a]pyrimidine derivatives

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the properties of methyl imidazo[1,2-A]pyrimidine-7-carboxylate derivatives.

Effect of Core Structure Variation

The basic imidazo[1,2-a]pyrimidine scaffold provides a rigid framework that positions substituents in specific spatial orientations for optimal interaction with biological targets. The nitrogen atoms in the heterocyclic system serve as hydrogen bond acceptors, which can be crucial for binding to protein targets.

A comparison between methyl imidazo[1,2-A]pyrimidine-7-carboxylate and the related pyridine analog reveals important structural differences that influence their properties:

FeatureMethyl imidazo[1,2-A]pyrimidine-7-carboxylateMethyl imidazo[1,2-a]pyridine-7-carboxylate
Core StructureImidazopyrimidineImidazopyridine
Number of Ring Nitrogens32
Molecular Weight177.16 g/mol176.17 g/mol
Electronic PropertiesMore electron-deficient ring systemLess electron-deficient ring system
InChIKeySWXLYVRMAFZYTP-UHFFFAOYSA-NKYHRVKMXYXBEQN-UHFFFAOYSA-N

Table 3: Comparison of structural features between methyl imidazo[1,2-A]pyrimidine-7-carboxylate and its pyridine analog

Importance of the Carboxylate Group

The methyl carboxylate group at the 7-position serves several important functions:

Modification of the ester group, such as conversion to amides or bioisosteric replacements, has been shown to significantly alter the biological activity profile of related compounds .

Current Research Directions

Research on methyl imidazo[1,2-A]pyrimidine-7-carboxylate and related derivatives continues to expand across multiple therapeutic areas.

Medicinal Chemistry Applications

Current medicinal chemistry research involving imidazo[1,2-a]pyrimidine derivatives focuses on several key areas:

  • Development of novel derivatives through strategic modification of the core scaffold

  • Exploration of structure-activity relationships to optimize potency and selectivity

  • Investigation of pharmacokinetic properties and in vivo efficacy

  • Application of computational modeling to predict binding interactions with biological targets

Synthetic Method Development

Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing methyl imidazo[1,2-A]pyrimidine-7-carboxylate and its derivatives. Areas of focus include:

  • Catalytic methods that enable more selective functionalization

  • One-pot synthetic procedures that reduce the number of isolation and purification steps

  • Green chemistry approaches that minimize waste generation and use of hazardous reagents

  • Scale-up strategies for producing larger quantities of these compounds for advanced studies

Emerging Therapeutic Applications

Recent studies suggest potential new therapeutic applications for imidazo[1,2-a]pyrimidine derivatives:

  • As dual inhibitors for SARS-CoV-2 cell entry through targeting of both human receptors and viral proteins

  • For addressing drug-resistant tuberculosis through novel mechanisms of action

  • As modulators of specific signaling pathways implicated in cancer progression

  • For treating other infectious diseases with high unmet medical needs

Analytical and Characterization Methods

The characterization of methyl imidazo[1,2-A]pyrimidine-7-carboxylate typically involves multiple complementary techniques to confirm its identity, purity, and structural features.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of the compound. Typical chemical shift patterns include:

  • ¹H NMR signals for aromatic protons in the heterocyclic system (δ 7.5-9.0 ppm)

  • Methyl ester protons (δ 3.8-4.0 ppm)

  • Characteristic coupling patterns reflecting the connectivity within the bicyclic system

Mass spectrometry typically shows a molecular ion peak at m/z 177 (M+), corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the imidazopyrimidine scaffold.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and separation of methyl imidazo[1,2-A]pyrimidine-7-carboxylate from reaction mixtures or related compounds. These methods can be optimized based on the compound's polarity and other physicochemical properties.

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